2-Bromo-5-(bromomethyl)benzoic acid

Description

Significance of Halogenated Benzoic Acid Derivatives in Chemical Research

Halogenated benzoic acid derivatives are a cornerstone of modern chemical research, serving as crucial intermediates in the creation of a wide array of valuable compounds. Their utility spans across pharmaceuticals, agrochemicals, and materials science. alzchem.com The presence of halogen substituents on the benzoic acid core provides a reactive handle for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions. core.ac.uk This reactivity allows chemists to readily introduce new functional groups and build molecular complexity.

In the pharmaceutical industry, these derivatives are instrumental in synthesizing active pharmaceutical ingredients (APIs), such as anti-inflammatory drugs and antibacterials. innospk.commdpi.com The specific placement and type of halogen can significantly influence the biological activity and pharmacokinetic properties of the final drug molecule. Moreover, in material science, halogenated benzoic acids are used to develop novel polymers and liquid crystals. alzchem.com The ability to functionalize these molecules makes them highly adaptable building blocks for creating materials with tailored properties. researchgate.net

Overview of the Compound's Structural Features and Reactivity Potential

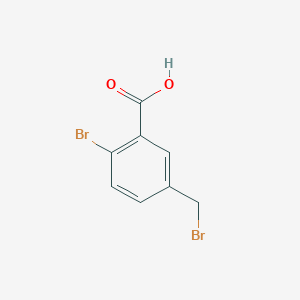

2-Bromo-5-(bromomethyl)benzoic acid is a bifunctional organic molecule, meaning it possesses two distinct reactive sites. fiveable.me Its structure is characterized by a benzoic acid core substituted with two different bromine-containing groups: an aryl bromide (a bromine atom directly attached to the benzene (B151609) ring) and a benzyl (B1604629) bromide (a bromomethyl group).

This dual functionality is the key to its versatility in organic synthesis. The carboxylic acid group can participate in reactions such as esterification and amidation. wikipedia.org The benzyl bromide is highly susceptible to nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation intermediate. The aryl bromide, while generally less reactive than the benzyl bromide, can undergo a range of transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. The chemoselectivity, or the ability to react one functional group while leaving the other intact, is a significant advantage in multi-step syntheses. nih.gov This allows for a stepwise construction of complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(bromomethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUDWCHBLVODNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Synthetic Transformations

The synthesis of 2-Bromo-5-(bromomethyl)benzoic acid involves two primary chemical transformations, each with a distinct and well-studied mechanism: the electrophilic aromatic bromination to introduce a bromine atom onto the benzene (B151609) ring, and the free-radical bromination of the benzylic methyl group. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving the desired product with high selectivity and yield.

Mechanism of Electrophilic Aromatic Bromination

The introduction of a bromine atom to the aromatic ring of a substituted benzoic acid, such as 2-methylbenzoic acid, proceeds via an electrophilic aromatic substitution (SEAr) mechanism. This reaction requires a bromine source, typically molecular bromine (Br₂), and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), or a strong protic acid like concentrated sulfuric acid. vulcanchem.com

The mechanism can be broken down into the following key steps:

Generation of the Electrophile: The Lewis acid catalyst polarizes the Br-Br bond of molecular bromine, creating a highly electrophilic bromine species (Br⁺), which is part of a complex with the catalyst (e.g., Br-Br-FeBr₃). This polarization enhances the electrophilicity of one of the bromine atoms, making it susceptible to attack by the electron-rich aromatic ring.

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic bromine atom. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.

Deprotonation and Rearomatization: In the final step, a weak base, such as the FeBr₄⁻ complex formed in the initial step, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex. This step restores the aromaticity of the benzene ring, yielding the brominated product and regenerating the Lewis acid catalyst along with hydrogen bromide (HBr) as a byproduct.

The regioselectivity of this bromination is directed by the existing substituents on the benzene ring. In the case of 2-methylbenzoic acid, the methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The bromine atom is typically introduced at the position para to the activating methyl group and meta to the deactivating carboxylic acid group, resulting in the formation of 5-bromo-2-methylbenzoic acid.

| Table 1: Key Stages of Electrophilic Aromatic Bromination | |

| Stage | Description |

| Electrophile Generation | A Lewis acid catalyst (e.g., FeBr₃) polarizes molecular bromine (Br₂) to create a potent electrophile (Br⁺). |

| Sigma Complex Formation | The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). |

| Rearomatization | A proton is removed from the sigma complex, restoring the aromatic system and yielding the final product. |

Mechanism of Benzylic Free-Radical Bromination

The conversion of the methyl group of 5-bromo-2-methylbenzoic acid into a bromomethyl group is achieved through a free-radical chain reaction, a process often referred to as benzylic bromination. libretexts.org This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN (azobisisobutyronitrile), or upon irradiation with UV light. sci-hub.sebohrium.com NBS is the preferred reagent as it provides a low, constant concentration of molecular bromine, which minimizes competing reactions like electrophilic addition to any double bonds if present. masterorganicchemistry.com

The mechanism of free-radical benzylic bromination is characterized by three distinct stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the weak bond in the radical initiator (e.g., the O-O bond in benzoyl peroxide) upon heating or irradiation, generating free radicals. These initiator radicals then react with a molecule of HBr, which is present in trace amounts or generated in situ, to produce a bromine radical (Br•). Alternatively, NBS can react with HBr to generate a low concentration of Br₂. libretexts.org The Br-Br bond in this Br₂ can then be cleaved by light or heat to form two bromine radicals.

Propagation: This stage consists of a two-step cycle that produces the product and regenerates the radical chain carrier.

Step 1: Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the benzylic position (the methyl group) of 5-bromo-2-methylbenzoic acid. This step is favored because the C-H bonds at the benzylic position are weaker than other C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This generates a molecule of hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. The unpaired electron in the benzylic radical is delocalized over the benzene ring, which accounts for its relatively high stability.

Step 2: Bromine Abstraction: The benzylic radical then reacts with a molecule of Br₂ (which is generated from the reaction of NBS with the HBr produced in the previous step) to form the final product, this compound, and a new bromine radical. chadsprep.com This new bromine radical can then participate in another cycle of propagation.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂, a bromine radical and a benzylic radical, or two benzylic radicals. These termination steps occur at a much lower frequency than the propagation steps as long as the concentration of radicals is low.

| Table 2: Stages of Free-Radical Benzylic Bromination | |

| Stage | Description |

| Initiation | A radical initiator (e.g., BPO) or light generates a small number of bromine radicals (Br•) from a bromine source like NBS. |

| Propagation | A two-step cycle where a Br• radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with Br₂ to yield the product and regenerate a Br• radical. chemistry.coach |

| Termination | The reaction ceases when two radical species combine, removing the chain-carrying radicals from the reaction. |

Reactivity and Transformation Mechanisms of 2 Bromo 5 Bromomethyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several key reactions, including esterification, amidation, and salt formation.

Esterification and Amidation Reactions

Esterification of 2-bromo-5-(bromomethyl)benzoic acid can be achieved through various methods, most commonly via Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. For instance, the synthesis of methyl 2-bromo-5-(bromomethyl)benzoate would involve reacting the parent acid with methanol (B129727) and a catalytic amount of sulfuric acid. vulcanchem.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly reactive towards nucleophilic attack by an amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the direct amidation of the carboxylic acid with an amine. google.com For example, the reaction of 2-bromo-5-methyl-benzoic acid with an amine in the presence of a coupling agent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF) yields the corresponding amide. epo.org

| Reaction | Reagents | Product Type |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, TBTU) or conversion to acyl chloride | Amide |

Salt Formation and Carboxylate Chemistry

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. Treatment with a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium carbonate, results in the deprotonation of the carboxylic acid to yield the corresponding carboxylate salt. rsc.org These salts are generally more soluble in water than the parent acid. The carboxylate can then act as a nucleophile in various reactions.

Reactions at the Bromomethyl Substituent

The bromomethyl group is a benzylic halide, which makes it particularly reactive towards nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 pathways)

The bromomethyl group of this compound is susceptible to nucleophilic substitution, which can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions. chemicalbook.comnih.gov

The Sₙ2 pathway is favored by strong, unhindered nucleophiles in aprotic polar solvents. In this concerted mechanism, the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion in a single step. ambeed.com

Conversely, the Sₙ1 pathway is favored under conditions that promote the formation of a carbocation intermediate, such as in the presence of a polar protic solvent and a weak nucleophile. The benzylic carbocation formed upon the departure of the bromide ion is stabilized by resonance with the adjacent benzene (B151609) ring, making the Sₙ1 pathway viable for this primary benzylic halide. rsc.orgchemicalbook.comvulcanchem.com

A variety of nucleophiles can displace the bromide, including amines, thiols, and alcohols, leading to a wide range of derivatives. For example, reaction with a primary amine can yield a secondary amine derivative.

Formation of Quaternary Ammonium (B1175870) Salts and Other Derivatives

The reaction of the bromomethyl group with tertiary amines leads to the formation of quaternary ammonium salts through a process known as the Menschutkin reaction. This is a classic Sₙ2 reaction where the tertiary amine acts as the nucleophile. tandfonline.com These quaternary ammonium salts are often used as phase-transfer catalysts.

Other derivatives can be synthesized via nucleophilic substitution. For example, reaction with sodium azide (B81097) can produce an azidomethyl derivative, which can be further reduced to an aminomethyl group.

| Reaction Pathway | Favored by | Intermediate | Product Stereochemistry |

| Sₙ2 | Strong nucleophiles, aprotic polar solvents | None (transition state) | Inversion of configuration |

| Sₙ1 | Weak nucleophiles, polar protic solvents | Carbocation | Racemization |

Reactions at the Bromo-Substituted Aromatic Ring

The bromine atom attached directly to the aromatic ring is generally less reactive than the benzylic bromine. However, it can undergo substitution reactions under specific conditions, primarily through electrophilic or nucleophilic aromatic substitution mechanisms.

Electrophilic aromatic substitution, such as further bromination, would likely occur at the positions ortho or para to the existing bromine atom, but meta to the carboxylic acid group. For example, bromination of 2-methylbenzoic acid with bromine in concentrated sulfuric acid yields a mixture of 3-bromo and 5-bromo isomers. chemicalbook.com

Nucleophilic aromatic substitution on the aryl bromide is generally difficult and requires harsh conditions or the presence of activating groups (strong electron-withdrawing groups) ortho or para to the bromine. A notable example is the copper-catalyzed amination of 2-bromobenzoic acids, which can proceed regioselectively to replace the bromine atom with an amino group. nih.gov This type of reaction, often referred to as an Ullmann condensation, typically requires a copper catalyst and high temperatures. Another pathway for nucleophilic aromatic substitution is through the formation of a benzyne (B1209423) intermediate under very strong basic conditions. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl bromide portion of this compound is a suitable electrophile for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature examples for this exact substrate are not abundant, its reactivity can be inferred from the well-established mechanisms of these reactions with similar bromo-aromatic compounds. nih.govnih.gov

The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. organic-chemistry.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govsci-hub.se This would result in the formation of a biaryl compound, with the bromine atom being replaced by the organic group from the boronic acid. The reactivity of the benzyl (B1604629) bromide group would likely need to be considered, as it could potentially undergo side reactions under the basic conditions often employed.

Heck Reaction: In a Heck reaction, this compound would be coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgrug.nlarkat-usa.org This would lead to the formation of a new carbon-carbon bond at the site of the bromine atom, resulting in a substituted benzoic acid with a vinyl group. The reaction typically favors the trans isomer of the resulting alkene.

Sonogashira Coupling: The Sonogashira reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net Reacting this compound under these conditions would yield an arylethyne derivative. The mild reaction conditions of the Sonogashira coupling make it a versatile tool in organic synthesis. nih.gov

| Reaction | Coupling Partner | Catalyst System | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | A biaryl derivative with a new C-C bond replacing the C-Br bond. |

| Heck | Alkene (H₂C=CHR) | Pd(0) catalyst, Base | A vinyl-substituted benzoic acid. |

| Sonogashira | Terminal alkyne (HC≡CR) | Pd(0) catalyst, Cu(I) co-catalyst, Base | An alkynyl-substituted benzoic acid. |

Other Metal-Mediated Aromatic Functionalizations

Beyond palladium, other transition metals can be utilized to functionalize the aryl bromide of this compound.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative for forming carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for forming bonds with nitrogen, oxygen, and sulfur nucleophiles. nih.govrsc.org For instance, coupling with amines or alcohols in the presence of a copper catalyst could yield the corresponding aniline (B41778) or phenoxy derivatives. Copper(II) bromide itself can act as a brominating agent in some reactions. researchgate.net

Iron-Catalyzed Cross-Coupling: Iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium-catalyzed methods. bris.ac.ukgoogle.com These reactions can be used for the coupling of aryl halides with organometallic reagents, such as Grignard reagents. While the scope of iron-catalyzed reactions is still being developed, they hold promise for the functionalization of compounds like this compound.

| Metal Catalyst | Reaction Type | Potential Transformation |

|---|---|---|

| Copper | Ullmann Condensation | Formation of C-N, C-O, or C-S bonds at the aromatic bromine position. |

| Iron | Cross-Coupling | Coupling with organometallic reagents (e.g., Grignard reagents). |

Intramolecular Cyclization and Rearrangement Processes

The presence of both a carboxylic acid and a bromomethyl group on the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures.

Lactonization Reactions and Phthalide (B148349) Formation

A prominent reaction of this compound and its derivatives is intramolecular cyclization to form a lactone, specifically a phthalide (isobenzofuranone). This reaction typically proceeds via nucleophilic attack of the carboxylate anion on the electrophilic benzylic carbon, displacing the bromide ion. researchgate.net This process can be facilitated by a base to deprotonate the carboxylic acid. The resulting product would be 6-bromophthalide. This transformation is a common strategy for the synthesis of phthalide-containing natural products and biologically active molecules. researchgate.net

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| This compound | Base (e.g., NaHCO₃, Et₃N) | 6-Bromophthalide |

Bridged Ring System Synthesis

The synthesis of bridged ring systems from this compound is not a widely reported transformation. In principle, the bifunctional nature of the molecule could allow for its use in constructing more complex polycyclic architectures. For instance, intermolecular reactions followed by intramolecular cyclizations could potentially lead to bridged systems. However, there is limited specific information available in the scientific literature on this particular application for this compound. gla.ac.uk

Radical Reactions and Mechanistic Studies

The bromine atoms in this compound can participate in radical reactions, which can be initiated by light or redox processes.

Photoinduced and Redox-Mediated Transformations

Photoinduced Reactions: Under photochemical conditions, the carbon-bromine bonds can undergo homolytic cleavage to generate radical intermediates. These radicals can then participate in a variety of transformations, including hydrogen atom abstraction, addition to unsaturated systems, and cyclization reactions. researchgate.netaablocks.com For example, photoinduced electron transfer (PET) processes can be used to generate radicals from aryl bromides, which can then be trapped by various nucleophiles. acs.org

Role of Radical Intermediates in Reaction Pathways

The reactivity of this compound is significantly influenced by the formation of radical intermediates, particularly at the benzylic position of the bromomethyl group. The carbon-bromine bond in the bromomethyl substituent is susceptible to homolytic cleavage, and the benzylic carbon can readily stabilize a radical through resonance with the aromatic ring. khanacademy.org This propensity to form stable benzylic radicals dictates many of its transformation pathways.

Radical reactions are typically initiated by heat, light (photochemical excitation), or chemical initiators such as peroxides or azo compounds. google.com In the context of substituted benzoic acids, these reactions provide routes for functional group transformations and cyclizations.

One key reaction pathway involving radical intermediates is intramolecular cyclization, or lactonization. researchgate.net For instance, related 2-alkylbenzoic acids can undergo oxidative C(sp³)–H bond lactonization to form phthalides. researchgate.net This type of reaction can be mediated by agents like peroxydisulfates, which generate sulfate (B86663) radicals. researchgate.net The reaction mechanism involves the abstraction of a hydrogen atom from the benzylic position to form a benzylic radical. This radical intermediate is then trapped intramolecularly by the carboxylic acid group, leading to the formation of a five-membered lactone ring. The involvement of radical species in such pathways can be confirmed through radical scavenger experiments. researchgate.net

The formation of the bromomethyl group on the benzoic acid precursor itself often proceeds via a free radical mechanism. khanacademy.orgrsc.org For example, the selective bromination of a methyl group at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) or light. google.comrsc.org The process begins with the homolytic cleavage of the initiator to form radicals. These radicals abstract a hydrogen atom from the benzylic methyl group, creating a resonance-stabilized benzylic radical. This radical then reacts with a bromine source like NBS to form the bromomethyl product and a succinimidyl radical, which continues the chain reaction. khanacademy.org

Furthermore, the benzylic radical of compounds like 2-(bromomethyl)benzoic acid can react with other molecules to form new products. It has been shown that derivatives of phthalic acid can form radical species that react with carbon tetrachloride to produce peroxides. biosynth.com This reaction is initiated by the formation of a radical pair that reacts with atmospheric oxygen. biosynth.com

The table below summarizes reaction conditions that promote the formation of radical intermediates in benzoic acid derivatives, leading to specific transformations.

Table 1: Examples of Reaction Conditions Favoring Radical Pathways in Benzoic Acid Derivatives

| Precursor | Reagents & Conditions | Product Type | Radical Intermediate | Reference |

|---|---|---|---|---|

| 2,6-Dimethylbenzoic acid | Sodium bromate (B103136) (NaBrO₃), Hydrobromic acid (HBr), Light (200-750 nm) | 2-(Bromomethyl)-6-methyl-benzoic acid | Benzylic radical | google.com |

| 2-Alkylbenzoic acids | Sodium peroxydisulfate (B1198043) (Na₂S₂O₈) | Phthalide (Lactone) | Benzylic radical, Sulfate radical | researchgate.net |

| Toluene derivative (e.g., p-Xylene) | N-Bromosuccinimide (NBS), Benzoyl peroxide (Initiator), Chlorobenzene (Solvent), Reflux | Bromomethyl derivative | Benzylic radical | rsc.org |

| Silver benzoate | Bromine (Br₂), Carbon tetrachloride (CCl₄) | Bromobenzene | Phenyl radical | acs.org |

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis and Characterization of Functionalized Derivatives

The chemical reactivity of 2-Bromo-5-(bromomethyl)benzoic acid is characterized by two primary reactive sites: the carboxylic acid group and the benzylic bromine of the bromomethyl group. These sites allow for a wide range of functionalization reactions.

The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For instance, the bromine can be displaced by sulfur nucleophiles. In one example, 2-bromo-5-mercaptobenzoic acid was reacted with 5′-chloro-5′-deoxyadenosine in the presence of potassium tert-butoxide to synthesize 2-Bromo-5-((adenosyl)thio)benzoic acid (10c). mdpi.com This type of substitution highlights the utility of the bromomethyl group as a handle for attaching complex molecular fragments.

The carboxylic acid group can undergo standard transformations such as esterification. The methyl ester, Methyl 2-bromo-5-(bromomethyl)benzoate, is a common derivative used in synthesis, which can be hydrolyzed back to the parent carboxylic acid. Amide derivatives can also be readily prepared. The coupling of benzoic acid derivatives with anilines using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP) is a standard method for forming amide bonds, a strategy applicable to this compound. nih.gov

The characterization of these derivatives relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structural integrity and the success of the derivatization, while High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition. mdpi.com

| Compound | Technique | Key Data | Reference |

|---|---|---|---|

| Methyl 2-bromo-5-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)benzoate | 1H NMR (400 MHz, CDCl3) | δ 8.30 (s, 1H), 7.89 (s, 1H), 7.68 (d, J = 2.3 Hz, 1H), 7.52 (d, J = 8.2 Hz, 1H), 7.15 (dd, J = 8.2, 2.3 Hz, 1H), 6.04 (d, J = 2.2 Hz, 1H), 3.92 (s, 3H) | mdpi.com |

| HRMS (ESI/TOF-Q) m/z | [M + H]+ calcd. for C22H25BrN5O5S, 550.0754; found, 550.0769 | mdpi.com |

Exploration of Structural Analogues with Modified Substituents

Structural analogues of this compound provide insight into how substituent placement and identity affect molecular properties and reactivity. Key analogues include regioisomers and compounds where a functional group has been altered or removed.

A significant regioisomer is Methyl 5-bromo-2-(bromomethyl)benzoate . chemicalbook.com In this analogue, the positions of the bromine atom and the bromomethyl group are swapped. This seemingly simple change leads to different electronic and steric environments around the functional groups, which in turn alters the compound's reactivity profile and intermolecular interactions.

Another class of analogues involves the modification of one of the bromo-substituents. For example, 2-Bromo-5-methylbenzoic acid replaces the reactive bromomethyl group with a more stable methyl group. nih.govrsc.org This modification removes one of the key reactive sites for nucleophilic substitution, making the compound useful for studying reactions involving the carboxylic acid or the aromatic ring without interference from the benzylic position.

Conversely, the analogue 2-(Bromomethyl)benzoic acid lacks the bromine substituent on the aromatic ring. nih.gov This simplifies the electronic landscape of the aromatic system, making it a useful model for studying the reactivity of the bromomethyl and carboxylic acid groups without the inductive electron-withdrawing effect of the second bromine atom.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| This compound | 258861-91-5 | C8H6Br2O2 | Parent Compound. fluorochem.co.uk |

| Methyl 5-bromo-2-(bromomethyl)benzoate | 79670-17-0 | C9H8Br2O2 | Regioisomer of the methyl ester. chemicalbook.com |

| 2-Bromo-5-methylbenzoic acid | 6967-82-4 | C8H7BrO2 | Bromomethyl group is replaced by a methyl group. nih.gov |

| 2-(Bromomethyl)benzoic acid | 7115-89-1 | C8H7BrO2 | Lacks the bromine atom on the aromatic ring. nih.gov |

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The chemical behavior of this compound and its analogues is governed by the interplay of electronic and steric effects of its substituents. In electrophilic aromatic substitution (EAS), the nature of the groups already on the ring dictates the rate and position of further substitution. masterorganicchemistry.com

The positioning of these substituents is critical. The regioisomer, Methyl 5-bromo-2-(bromomethyl)benzoate, demonstrates different electronic and steric properties simply due to the repositioning of the bromine substituents. This repositioning alters the compound's dipole moment and can influence the regioselectivity of reactions. For example, in the synthesis of polysubstituted benzenes, the directing effects of existing groups must be carefully considered to achieve the desired isomer. libretexts.org The activating methyl group in an analogue like p-bromotoluene would dominate over the deactivating bromine, directing nitration to the ortho position relative to the methyl group. libretexts.org

Steric effects also play a crucial role. A substituent ortho to a reaction site can hinder the approach of reagents, influencing the reaction mechanism and outcome. researchgate.net In this compound, the bromine atom at position 2 exerts a steric influence on the adjacent carboxylic acid group at position 1, potentially affecting reactions at that site. Similarly, the reactivity of the bromomethyl group at position 5 is influenced by the steric bulk of the adjacent bromine and carboxylic acid groups.

Strategic Utilization As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the 2-Bromo-5-(bromomethyl)benzoic acid scaffold makes it an ideal starting point for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the construction of intricate molecular frameworks found in pharmaceuticals and natural products. While direct total syntheses employing this exact molecule are not widely documented, the synthetic strategies applied to closely related bromo-benzoic acid derivatives highlight its potential.

For instance, the synthesis of atrochamins, a class of natural products, involved an intermediate, 4-bromo-3,5-dihydroxy-2,6-bis-(3-methyl-but-2-enyl)-benzoic acid methyl ester, which shares the core brominated benzoic acid structure. nih.gov The synthesis of this complex molecule relied on a cascade reaction to construct the core, demonstrating how a substituted bromo-benzoic acid can serve as a foundational piece for building elaborate natural product scaffolds. nih.gov

Furthermore, related compounds are crucial in the development of new therapeutic agents. For example, 5-bromo-2-aminobenzoic acid derivatives are key starting materials in the synthesis of important antidiabetic drugs like Dapagliflozin and Empagliflozin. google.com Similarly, bioactive benzohydrazide (B10538) derivatives with potential analgesic and antiproliferative activities have been synthesized from 2-bromo-5-methoxybenzoic acid. nih.gov These examples underscore the value of the brominated benzoic acid motif in medicinal chemistry, suggesting a significant potential for this compound as a precursor to novel complex and bioactive molecules. The dual reactivity of the aryl bromide for cross-coupling and the bromomethyl group for alkylation allows for the assembly of complex structures with high degrees of molecular diversity.

Table 1: Examples of Complex Molecules Synthesized from Related Bromo-Benzoic Acid Precursors

| Precursor Compound | Target Molecule Class | Therapeutic Area/Application |

|---|---|---|

| 4-Bromo-3,5-dihydroxy-2,6-bis-(3-methyl-but-2-enyl)-benzoic acid methyl ester | Atrochamins | Natural Product Synthesis |

| 5-Bromo-2-aminobenzoic acid derivatives | Dapagliflozin, Empagliflozin | Antidiabetic |

| 2-Bromo-5-methoxybenzoic acid | Benzohydrazide derivatives | Analgesic, Antiproliferative |

Building Block for Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structure of this compound is well-suited for the construction of various heterocyclic systems, particularly those fused to the benzene (B151609) ring. The two bromine substituents can be utilized in sequential reactions to build new rings.

A common strategy involves an initial nucleophilic substitution at the highly reactive benzylic bromide position, followed by an intramolecular cyclization reaction involving the aryl bromide. For example, a derivative, 2-bromo-5-methyl-N-(2-(1-phenylvinyl)phenyl)aniline, which can be conceptually derived from 2-bromo-5-methylbenzoic acid, undergoes a palladium-catalyzed intramolecular Heck reaction to form complex, fused heterocyclic structures like dihydroindeno[1,2,3-kl]acridines. acs.org This type of transformation highlights how the two bromine atoms can be used in tandem to create polycyclic systems.

Another approach involves the formation of medium-sized rings, which are often challenging to synthesize. Unsymmetrically substituted dibenzo[b,f] Current time information in Bangalore, IN.cmu.edudiazocine-6,12(5H,11H)diones, which form an eight-membered heterocyclic ring system, have been synthesized from substituted 2-aminobenzoic acid precursors through a base-mediated cyclization. mdpi.com This suggests that this compound could serve as a precursor for novel dibenzoxazocine or related eight-membered heterocyclic systems through intramolecular etherification or amination reactions.

Table 2: Research Findings on Heterocycle Synthesis Using Related Precursors

| Precursor Type | Resulting Heterocycle | Key Reaction Type | Research Finding |

|---|---|---|---|

| 2-Bromo-N-aryl anilines | Dihydroindeno[1,2,3-kl]acridines | Palladium-catalyzed Intramolecular Heck Reaction | The aryl bromide and an appended vinyl group can be used to construct fused polycyclic aromatic heterocycles. acs.org |

| 2-Aminobenzamido)benzoic acid esters | Dibenzo[b,f] Current time information in Bangalore, IN.cmu.edudiazocine-diones | Base-mediated Intramolecular Cyclization | An eight-membered heterocyclic ring can be formed through intramolecular condensation. mdpi.com |

Intermediate in the Preparation of Materials Science Precursors

In the field of materials science, functional monomers and initiators are crucial for the synthesis of advanced polymers with tailored properties. The "bromomethyl" functional group is a well-established initiation site for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.

Research has demonstrated the use of initiators structurally similar to this compound. For instance, 4-(1-bromoethyl)benzoic acid has been successfully employed as a functional initiator for the ATRP of styrene. cmu.edu The resulting polystyrene chains carry a carboxylic acid group at one end, which can be used for further functionalization, such as grafting onto surfaces or coupling with other molecules. cmu.edu Given this precedent, this compound is an excellent candidate for a dual-functional initiator. The bromomethyl group can initiate polymerization, while the carboxylic acid and aryl bromide moieties can be incorporated into the polymer structure, providing sites for subsequent modification, cross-linking, or for tuning the material's electronic properties.

The incorporation of this benzoic acid derivative into a polymer chain could lead to materials with enhanced thermal stability or specific mechanical properties. cmu.edu The presence of the bromine atom and carboxylic acid group can also improve the polymer's compatibility in blends or its adhesion to various substrates.

Table 3: Application of Related Bromo-Benzoic Acids in Polymer Synthesis

| Initiator/Monomer | Polymerization Method | Resulting Polymer | Potential Application |

|---|---|---|---|

| 4-(1-Bromoethyl)benzoic acid | Atom Transfer Radical Polymerization (ATRP) | Monochelic polystyrene with a terminal carboxylic acid group | Compatibilizers for polymer blends, surface functionalization. cmu.edu |

Role in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single, efficient operation. These reactions are highly valued for their atom economy and for reducing the number of steps, and thus the waste, in a synthetic sequence. The multiple reactive sites of this compound make it a potentially valuable participant in such processes.

While specific cascade or multi-component reactions starting directly with this compound are not prominently featured in the literature, related structures have been employed in elegant cascade sequences. The total synthesis of atrochamins, for example, utilized a cascade reaction involving a substituted bromo-benzoic acid derivative to rapidly assemble a complex core structure. nih.gov

Palladium-catalyzed reactions are particularly well-suited for initiating cascade sequences. A notable example involves a palladium-catalyzed process starting from a substrate related to our title compound, which proceeds through an intramolecular Heck reaction, a C(sp²)-H activation, a 1,4-palladium migration, and an aminopalladation to selectively form different fused heterocyclic products. acs.org This demonstrates the potential for developing sophisticated cascade reactions that exploit the aryl bromide functionality. The presence of the additional bromomethyl and carboxylic acid groups on the this compound backbone offers further opportunities for designing novel tandem, cascade, or multi-component reactions to generate molecular complexity in a highly efficient manner.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Bromomethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

The ¹H NMR spectrum of 2-Bromo-5-(bromomethyl)benzoic acid provides critical information about the number and environment of hydrogen atoms. The aromatic region typically displays signals for three distinct protons. The proton adjacent to the bromine atom and the one between the two substituents will show splitting patterns, often as doublets or doublets of doublets, due to coupling with neighboring protons. The benzylic protons of the bromomethyl group (-CH₂Br) are expected to appear as a distinct singlet, shifted downfield due to the electronegativity of the attached bromine atom. The acidic proton of the carboxylic acid group (-COOH) typically presents as a broad singlet at a significantly downfield chemical shift.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum would show eight distinct signals: six for the aromatic ring carbons, one for the bromomethyl carbon, and one for the carboxyl carbon. The carbons directly bonded to the electronegative bromine and oxygen atoms are shifted to lower fields.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | 10.0 - 13.0 | Broad Singlet |

| Aromatic H | 7.5 - 8.2 | Multiplet |

| CH₂Br | ~4.5 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-COOH | 130 - 135 |

| Aromatic C-H | 128 - 135 |

| Aromatic C-CH₂Br | 138 - 142 |

| CH₂Br | 30 - 35 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.

To unambiguously assign the signals from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons on the aromatic ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This allows for the direct assignment of each protonated carbon in the ¹³C spectrum, linking the aromatic proton signals to their corresponding aromatic carbon signals and the benzylic CH₂ signal to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is crucial for piecing together the entire molecular framework. For instance, it would show a correlation from the benzylic CH₂ protons to the aromatic carbon they are attached to (C5), the adjacent ring carbons (C4 and C6), and the carbon bearing the other bromine atom (C2). It would also link the carboxylic acid proton to the carboxyl carbon and the adjacent aromatic carbon (C2). These long-range correlations provide definitive proof of the substitution pattern on the benzene (B151609) ring. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. These methods are highly sensitive to bond types and intermolecular forces.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its functional groups. Theoretical calculations, often using Density Functional Theory (DFT), can be used to assign the observed vibrational bands with high accuracy, as demonstrated in studies of related molecules like 2-bromobenzoic acid. nih.gov

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| O-H (Carboxylic Acid) | Stretch | 2500-3300 (very broad) | Strong / Weak |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium / Strong |

| C=O (Carboxylic Acid) | Stretch | 1680-1720 | Very Strong / Medium |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Strong / Strong |

| O-H Bend / C-O Stretch | In-plane bend / Stretch | 1210-1440 | Medium / Weak |

| C-Br (Benzylic) | Stretch | 600-700 | Strong / Strong |

| C-Br (Aromatic) | Stretch | 550-650 | Strong / Strong |

Note: Wavenumbers are approximate and can be influenced by the physical state and intermolecular interactions. Data is inferred from studies on related benzoic acids. nih.govindexcopernicus.comresearchgate.net

The carbonyl (C=O) stretching vibration typically appears as a very strong band in the IR spectrum. indexcopernicus.com Aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-Br stretching modes for both the aromatic and benzylic positions are expected at lower frequencies.

In the solid state, carboxylic acids like this compound typically form strong intermolecular hydrogen bonds. The most common motif is a centrosymmetric dimer, where the carboxyl groups of two molecules are linked by a pair of O-H···O=C hydrogen bonds. This strong interaction has a profound effect on the vibrational spectra.

The most notable indicator is the O-H stretching band in the IR spectrum, which becomes extremely broad and shifts to a lower frequency (typically centered around 3000 cm⁻¹) due to its involvement in hydrogen bonding. The C=O stretching frequency may also be slightly lowered compared to the monomeric form. The formation of these stable dimers influences the compound's crystal packing and physical properties.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

The molecular formula of this compound is C₈H₆Br₂O₂. sigmaaldrich.com Its exact mass is approximately 291.873 atomic mass units. chemsrc.com A key feature in the mass spectrum arises from the isotopic distribution of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51% and ~49%, respectively). miamioh.edu Consequently, a molecule containing two bromine atoms will exhibit a characteristic isotopic cluster for its molecular ion peak ([M]⁺). This will appear as a triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.

Upon electron ionization, the molecular ion undergoes fragmentation, breaking at its weakest bonds. For this compound, several fragmentation pathways are predictable based on the behavior of similar compounds like benzoic acid and benzyl (B1604629) halides. miamioh.edudocbrown.info

Common Fragmentation Pathways:

Loss of a Bromine Radical: Cleavage of a C-Br bond is a common pathway. Loss of a bromine radical from the molecular ion would result in a significant fragment ion at [M-79]⁺ and [M-81]⁺.

Loss of a Hydroxyl Radical: Similar to benzoic acid, the loss of the -OH group from the carboxylic acid function can occur, leading to a benzoyl-type cation [M-17]⁺. docbrown.info This is often a very stable and abundant ion.

Loss of the Carboxyl Group: Cleavage of the bond between the aromatic ring and the carboxylic acid can lead to the loss of a •COOH radical, giving a fragment at [M-45]⁺. libretexts.org

Alpha-Cleavage: Cleavage of the bond adjacent to the aromatic ring can result in the loss of the bromomethyl group.

The resulting mass spectrum provides a unique fingerprint, and the precise mass measurements from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS is used to confirm its molecular formula, C₈H₆Br₂O₂. The theoretical exact mass is calculated to be 291.87300 Da. chemsrc.com

A key diagnostic feature in the mass spectrum of any bromine-containing compound is the distinct isotopic pattern created by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundances (50.69% and 49.31%, respectively). Because this compound contains two bromine atoms, its mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion. This cluster will consist of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1. This pattern serves as a definitive indicator for the presence of two bromine atoms within the molecule.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆Br₂O₂ |

| Theoretical Exact Mass | 291.87300 Da chemsrc.com |

| Isotopic Pattern | [M]⁺, [M+2]⁺, [M+4]⁺ |

| Relative Intensity | ~1:2:1 |

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by fragmenting the mass-selected molecular ion and analyzing the resulting product ions. This technique helps to verify the connectivity of the atoms within this compound. While specific experimental fragmentation data for this exact compound is not widely published, the fragmentation pattern can be predicted based on its structure.

Common fragmentation pathways would likely involve:

Loss of a bromine radical (•Br): This can occur from either the aromatic ring or the benzylic position.

Loss of the bromomethyl group (•CH₂Br): Cleavage of the C-C bond between the benzyl group and the aromatic ring.

Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid moiety.

Loss of water (H₂O): A common fragmentation from the carboxylic acid group.

Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl cation formed after the loss of a bromine atom.

Analysis of the masses of these fragment ions allows for the precise mapping of the molecule's structure, confirming the positions of the bromo, bromomethyl, and carboxylic acid groups on the benzene ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, analysis of closely related brominated benzoic acid derivatives and other aromatic esters allows for a detailed prediction of its solid-state characteristics. It is anticipated that the compound would crystallize in a common crystal system for such molecules, such as monoclinic or orthorhombic. acs.org

Key structural parameters that would be determined include bond lengths, bond angles, and dihedral angles. Based on analogous structures, the carbon-bromine bond on the aromatic ring is expected to be approximately 1.89 Å. The geometry of the carboxylic acid and bromomethyl groups would also be defined with high precision.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic acs.org |

| C(aromatic)-Br Bond Length | ~1.89 Å |

| C=O Bond Length | ~1.20 Å |

| C-O Bond Length | ~1.33 Å |

| Dihedral Angle (Aromatic Ring to COOH) | Variable, dependent on packing |

Molecular Conformation and Crystal Packing Analysis

The molecular conformation of this compound in the solid state is dictated by the spatial arrangement of its substituents. The benzene ring itself is expected to be planar. However, the orientation of the carboxylic acid group and the bromomethyl group relative to the ring is of key interest. The dihedral angle between the plane of the aromatic ring and the carboxylic acid group is a critical parameter that influences how the molecules pack together in the crystal lattice.

Crystal packing, or the arrangement of molecules within the crystal, is governed by the drive to achieve maximum stability through intermolecular interactions. The substitution pattern of 2-bromo-5-(bromomethyl) creates a specific molecular shape and dipole moment that directs the formation of distinct packing motifs.

Intermolecular Interactions in the Crystalline State

The stability of the crystal lattice of this compound is maintained by a network of non-covalent intermolecular interactions. Key interactions expected to be present include:

Hydrogen Bonding: The most significant interaction would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. This is a very common and stabilizing motif for carboxylic acids in the solid state.

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor, interacting with electronegative atoms like the carbonyl oxygen of a neighboring molecule.

π–π Stacking: The planar aromatic rings can stack on top of each other, leading to stabilizing π–π interactions that help to organize the molecules into layers or columns. iucr.org

The combination of these interactions dictates the final three-dimensional architecture of the crystal. Hirshfeld surface analysis of related structures is often used to visualize and quantify the relative contributions of these different intermolecular contacts. acs.orgiucr.org

Advanced Spectroscopic Techniques (e.g., Microwave Spectroscopy) for Gas-Phase Conformations

While X-ray crystallography provides information about the molecule's structure in the constrained environment of a crystal, advanced techniques like microwave spectroscopy can be used to determine the conformation of this compound in the gas phase, free from intermolecular forces.

Microwave spectroscopy measures the rotational transitions of molecules, which are highly sensitive to the molecule's moments of inertia. From these measurements, precise geometric parameters such as bond lengths, bond angles, and dihedral angles can be derived for the isolated molecule. This technique would be particularly useful for determining the preferred orientation of the carboxylic acid and bromomethyl groups relative to the aromatic ring in the absence of crystal packing forces. Such data provides fundamental insights into the intrinsic conformational preferences of the molecule, driven solely by intramolecular electronic and steric effects.

Computational and Theoretical Investigations of 2 Bromo 5 Bromomethyl Benzoic Acid

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetics of organic molecules. Such calculations provide a foundational understanding of the molecule's stability, geometry, and reactivity. For substituted benzoic acids, DFT methods like B3LYP have been successfully used to analyze molecular structures and properties. science.govresearchgate.net

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-bromo-5-(bromomethyl)benzoic acid, this would involve finding the optimal bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency analysis is typically performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra.

While specific DFT calculations for this compound are not widely published, data from its close analog, methyl 2-bromo-5-(bromomethyl)benzoate, offer valuable insights. DFT calculations on the methyl ester predict characteristic vibrational frequencies. For instance, the carbonyl (C=O) stretching frequency is calculated to be around 1680 cm⁻¹, a value that aligns well with experimental infrared spectroscopy observations for similar compounds. The carbon-bromine (C-Br) stretching frequencies are expected in the lower energy region of the spectrum, typically around 500-600 cm⁻¹. These theoretical spectra provide diagnostic markers for structural confirmation.

Table 1: Predicted Vibrational Frequencies for a Structural Analog This table presents calculated data for methyl 2-bromo-5-(bromomethyl)benzoate, a close structural analog of this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1680 |

| Carbon-Bromine (C-Br) | Stretching | ~500-600 |

Data sourced from DFT calculations on methyl 2-bromo-5-(bromomethyl)benzoate.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

For aromatic compounds like benzoic acid, substituents on the benzene (B151609) ring significantly influence the energies of the frontier orbitals. nih.gov The bromo and bromomethyl groups on this compound are both generally considered electron-withdrawing. These substituents are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzoic acid. The precise energy levels and the resulting HOMO-LUMO gap dictate the molecule's electronic properties and susceptibility to different types of reactions. For para-substituted benzoic acids, it has been noted that amplified acidity is often a result of the stabilization of principal molecular orbitals, which can include orbitals other than the HOMO. acs.org

Table 2: Conceptual Frontier Molecular Orbital Properties This table illustrates the expected qualitative effects of substituents on the frontier orbitals of a benzoic acid core.

| Compound | Substituent Effect | HOMO Energy | LUMO Energy | HOMO-LUMO Gap |

| Benzoic Acid | Reference | Baseline | Baseline | Baseline |

| This compound | Electron-withdrawing | Lowered | Lowered | Potentially altered |

Molecular Dynamics Simulations for Solution Behavior and Self-Association

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations are particularly useful for understanding how molecules like this compound behave in solution, including their interactions with solvent molecules and their tendency to self-associate.

The choice of solvent can have a profound impact on the behavior of substituted benzoic acids. acs.org MD simulations of various benzoic acid derivatives have shown that in apolar solvents or those with low hydrogen bond accepting ability (e.g., toluene, chloroform), the molecules frequently form hydrogen-bonded dimers. acs.orgucl.ac.uk The carboxylic acid groups of two molecules interact to form a stable cyclic dimer structure. Conversely, in solvents with a high propensity to accept hydrogen bonds (e.g., DMSO, acetonitrile), the solvent molecules compete for hydrogen bonding with the carboxylic acid group, which can disrupt self-association and favor the monomeric form. acs.orgucl.ac.uk For this compound, MD simulations could predict its aggregation state in different solvents, which is crucial for processes like crystallization.

MD simulations can aid in the interpretation of experimental spectroscopic data, such as FTIR and NMR, by providing a molecular-level picture of the species present in solution. acs.org By simulating the dynamic equilibrium between monomers, dimers, and other potential aggregates, it is possible to predict the spectroscopic signatures associated with each species. For example, the C=O stretching frequency in an FTIR spectrum is known to shift depending on whether the carboxylic acid is in a monomeric or dimeric state. Computational methods can help to assign these different peaks, providing a more complete understanding of the solution-state speciation. acs.org

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures of intermediates and, crucially, the high-energy transition states that control the reaction rate.

For this compound, there are two primary sites of reactivity: the benzylic bromine on the bromomethyl group and the aromatic bromine attached directly to the ring. The bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions. Computational modeling, using DFT, can be employed to calculate the activation energies for the reaction of this group with various nucleophiles. Such studies can predict transition state geometries and help determine the feasibility and rate of substitution reactions at this position.

Similarly, the aryl bromide can participate in reactions such as cross-coupling or nucleophilic aromatic substitution, although typically under different conditions. Computational modeling can elucidate the mechanisms of these transformations, for example, by detailing the steps of an oxidative addition/reductive elimination cycle in a palladium-catalyzed cross-coupling reaction. These theoretical investigations provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which are essential for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose, enabling the calculation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net

Theoretical calculations can provide valuable information on the expected chemical shifts in ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. researchgate.net For this compound, theoretical calculations would predict distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the carboxylic acid proton. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carboxyl carbon, the aromatic carbons, and the methylene (B1212753) carbon of the bromomethyl group. By comparing these predicted spectra with experimentally obtained data, chemists can confirm the compound's structure.

Vibrational spectroscopy, specifically IR and Raman spectroscopy, is another area where computational predictions are highly valuable. DFT calculations can be used to predict the vibrational frequencies of the molecule, which correspond to the absorption bands observed in an IR spectrum. nih.gov For this compound, key predicted vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-Br stretches, and various aromatic C-H and C-C vibrations. Discrepancies between predicted and experimental spectra can often be reconciled by applying scaling factors to the computed frequencies, which accounts for the approximations inherent in the theoretical models. nih.gov

Below are illustrative tables representing the kind of data that would be generated from such computational studies and compared with experimental values.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| COOH | 12.0-13.0 | Typically observed | 168-172 | Typically observed |

| Ar-H | 7.5-8.2 | Typically observed | - | - |

| CH₂Br | 4.5-4.8 | Typically observed | 30-35 | Typically observed |

| Ar-C (quaternary) | - | - | 125-140 | Typically observed |

| Ar-CH | - | - | 128-135 | Typically observed |

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3500-3300 | Typically broad |

| C=O stretch (Carbonyl) | 1720-1680 | Typically observed |

| Aromatic C=C stretch | 1600-1450 | Typically observed |

| C-O stretch (Carboxylic Acid) | 1320-1210 | Typically observed |

| C-Br stretch (Aromatic) | 650-550 | Typically observed |

| C-Br stretch (Aliphatic) | 700-600 | Typically observed |

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of a compound with its reactivity or physical properties. semanticscholar.orgresearchgate.net For this compound, these studies can provide predictive models for its behavior in various chemical environments.

SAR studies on benzoic acid derivatives often explore how different substituents on the aromatic ring influence a particular property, such as acidity (pKa) or reaction rates. researchgate.net In the case of this compound, the electron-withdrawing nature of the bromine atom and the bromomethyl group would be expected to increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid. Computational models can quantify this effect by calculating electronic parameters.

QSPR models take this a step further by developing mathematical equations that relate a set of molecular descriptors to a specific property. tandfonline.comresearchgate.net These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies). tandfonline.com For instance, a QSPR model could be developed to predict the solubility of this compound in different solvents based on descriptors like its molecular surface area, polarity, and hydrogen bonding capacity.

Key molecular descriptors that would be calculated for this compound in a QSPR study include:

Molecular Weight: A fundamental constitutional descriptor.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.

Topological Polar Surface Area (TPSA): A measure of the polar surface area, which is related to solubility and permeability.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which are related to the molecule's reactivity and electronic properties.

The following table illustrates the types of molecular descriptors that would be calculated for this compound in a QSPR study.

Table 3: Illustrative Calculated Molecular Descriptors for QSPR Studies of this compound

| Descriptor | Calculated Value (Illustrative) | Property Correlation |

| Molecular Weight | 309.97 g/mol | General physical properties |

| LogP | 3.5-4.5 | Solubility, Permeability |

| Topological Polar Surface Area (TPSA) | ~37.3 Ų | Solubility, Hydrogen Bonding |

| Dipole Moment | 2.0-3.0 D | Polarity, Intermolecular Interactions |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability, Reactivity |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability, Reactivity |

| pKa | 2.5-3.5 | Acidity, Reactivity |

By establishing these relationships, SAR and QSPR studies can facilitate the prediction of properties for novel, yet-to-be-synthesized derivatives of this compound, thereby guiding further research and application development.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of halogenated aromatic compounds to minimize environmental impact and improve safety. Traditional bromination methods often involve hazardous reagents like elemental bromine and chlorinated solvents. chemicalbook.comsci-hub.se Future research is geared towards developing more benign and sustainable alternatives.

One promising avenue is the use of N-Bromosuccinimide (NBS) in conjunction with a radical initiator, which is a common method for benzylic bromination. However, even this approach can be improved by selecting environmentally friendly solvents and reducing energy consumption. Research into solid-state or solvent-free reactions, potentially activated by mechanochemistry, offers a path to eliminate bulk solvent use entirely. acs.orgcardiff.ac.uk Electrochemical methods also present a green alternative for bromination, avoiding the need for traditional chemical oxidants. researchgate.net

Another key strategy involves the use of water as a solvent. A patented method for the synthesis of the related 2-bromo-5-methoxybenzoic acid utilizes water as the solvent with bromine under basic conditions, achieving high yields and reducing organic solvent waste. google.com The development of catalytic systems that can operate efficiently in aqueous media or under solvent-free conditions is a critical goal.

| Methodology | Key Features | Advantages | Potential Research Direction | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Uses water as the primary solvent. | Reduces volatile organic compound (VOC) emissions, low cost, improved safety. | Developing water-soluble catalysts for the specific synthesis of 2-Bromo-5-(bromomethyl)benzoic acid. | google.com |

| Electrochemical Synthesis | Uses electric current to drive the bromination reaction. | Avoids traditional oxidants, high atom economy, precise reaction control. | Optimizing electrode materials and reaction conditions for selective benzylic and aromatic bromination. | researchgate.net |

| Mechanochemistry (Ball-Milling) | Solvent-free or liquid-assisted grinding conditions. | Eliminates bulk solvent, can reduce reaction times, enables novel reactivity. | Exploring catalytic systems and additives for the mechanochemical synthesis of the target compound. | acs.orgcardiff.ac.uk |

| Photochemical Bromination | Uses light (e.g., a tungsten lamp) to initiate radical bromination. | Can be highly selective for benzylic positions, avoids high temperatures. | Combining photochemistry with flow reactors for continuous, scalable production. | chemicalbook.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scalability. The synthesis of benzylic bromides, a class to which this compound's precursor belongs, has been successfully adapted to continuous flow conditions. apolloscientific.co.uk Companies have utilized Vapourtec R-series flow reactors for benzylic brominations, enabling the scaling up of production to kilogram quantities over short periods. apolloscientific.co.uk

Future work will likely focus on developing a complete, end-to-end automated synthesis for this compound and its subsequent derivatives. This involves integrating flow reactors with automated workup and purification modules, such as liquid-liquid extraction and chromatography systems. acs.org Automated platforms can be programmed to perform multi-step syntheses, including the initial bromination followed by nucleophilic substitution reactions at the bromomethyl group, to rapidly generate libraries of compounds for screening. acs.orgthieme-connect.de The choice of solvent is a critical parameter in designing such multistep flow sequences, as it must be compatible with all reaction steps and reactor components. thieme-connect.de

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is crucial for improving the synthesis and derivatization of this compound. For the synthesis itself, research into more efficient bromination catalysts could lead to higher selectivity and yield, minimizing the formation of isomers or dibrominated byproducts. chemicalbook.comgoogle.com

For derivatization, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. researchgate.net Future research could explore novel palladium catalysts with advanced ligands for coupling reactions involving the aryl bromide moiety of the molecule. Furthermore, photocatalytic systems are emerging as powerful tools for chemical transformations. A photocatalytic system using an iridium-based catalyst has been shown to achieve selective dehalogenation, which could be tuned to selectively react with either the aryl or benzyl (B1604629) bromide of a similar molecule by adjusting light intensity. rsc.org This level of control could be invaluable for the selective functionalization of this compound. Metal-free catalysis, such as organocatalysis, is another burgeoning field that could offer more sustainable routes for its derivatization. cardiff.ac.ukresearchgate.net

In-Situ Spectroscopic Monitoring and Reaction Kinetics Studies

To optimize reaction conditions and gain deeper mechanistic understanding, real-time monitoring of chemical reactions is indispensable. In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, allow researchers to track the concentration of reactants, intermediates, and products as the reaction progresses without altering the system. spectroscopyonline.comresearchgate.net

This approach is particularly valuable for complex reactions or those involving unstable intermediates. spectroscopyonline.com For the synthesis of this compound, in-situ monitoring could be used to precisely determine the reaction endpoint, preventing over-reaction and the formation of impurities. Kinetic profiles generated from this data provide crucial mechanistic insights. researchgate.net For example, monitoring the photocatalytic dehalogenation of a related bromo-chloro compound allowed for detailed kinetic analysis and mechanistic elucidation. rsc.org The application of these monitoring techniques, especially when coupled with flow chemistry platforms, will be essential for achieving robust and reproducible synthetic protocols. researchgate.netescholarship.org

| Technique | Principle | Application for this compound | Key Insights Gained | Reference |

|---|---|---|---|---|

| FTIR Spectroscopy | Measures the absorption of infrared light by molecular vibrations. | Monitoring the disappearance of C-H stretches in the starting methyl group and the appearance of C-Br and C=O bands. | Reaction kinetics, detection of intermediates, determination of reaction completion. | researchgate.net |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Complementary to FTIR, particularly useful for aqueous systems and monitoring specific bond formations/cleavages. | Real-time tracking of reactant consumption and product formation. | escholarship.org |

| 19F NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy for fluorine-containing compounds. | Applicable if fluorinated derivatives or reagents are used. | Highly selective and sensitive detection of reaction outcomes for mechanistic studies. | rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture for identification and quantification. | Used for offline monitoring by taking samples, but essential for validating in-situ results and monitoring purity. | Accurate quantification of reactants, products, and byproducts. | google.com |

Computational Design of Novel Reactions and Derivatizations